molecular formula C10H12N2O2 B13174704 2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide

2-Amino-2-(2,3-dihydrobenzofuran-5-YL)acetamide

Cat. No.: B13174704
M. Wt: 192.21 g/mol
InChI Key: GEAAHHFYMFKPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2,3-dihydrobenzofuran-5-yl)acetamide is an organic compound that features a benzofuran ring fused with an aminoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,3-dihydrobenzofuran-5-yl)acetamide typically involves the reaction of 2,3-dihydrobenzofuran with chloroacetamide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the amino group is introduced to the benzofuran ring .

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

2-Amino-2-(2,3-dihydrobenzofuran-5-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3-dihydrobenzofuran-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2-(Boc-amino)-2-(2,3-dihydrobenzofuran-5-yl)acetic acid
  • ®-2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetic acid

Comparison: 2-Amino-2-(2,3-dihydrobenzofuran-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetamide

InChI

InChI=1S/C10H12N2O2/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-2,5,9H,3-4,11H2,(H2,12,13)

InChI Key

GEAAHHFYMFKPMN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.